molecular formula C7H5BrN2OS B13549243 3-(3-Bromothiophen-2-yl)isoxazol-5-amine

3-(3-Bromothiophen-2-yl)isoxazol-5-amine

Cat. No.: B13549243
M. Wt: 245.10 g/mol
InChI Key: FGMLKWYQYCYDIT-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-yl)isoxazol-5-amine is a brominated heterocyclic compound with the molecular formula C7H5BrN2OS . This chemical serves as a versatile synthetic intermediate and molecular scaffold in medicinal chemistry and drug discovery research. The structure combines two privileged heterocycles: a 5-aminoisoxazole and a 3-bromothiophene . The isoxazole ring is a five-membered heterocycle known to be electron-rich and is found in numerous compounds with a broad spectrum of biological activities . The bromine atom on the thiophene ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies. Isoxazole derivatives are prominent in scientific literature for their significant pharmacological potential. They have been extensively investigated and found to possess a wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , antiviral , and anticonvulsant properties . The presence of both the isoxazole and thiophene rings makes this compound a particularly valuable building block for developing new active substances. While the specific mechanism of action for this compound is compound- and target-dependent, the isoxazole moiety is known to be a key pharmacophore in several marketed drugs and agrochemicals . This product is intended for research applications as a molecular building block in synthetic chemistry programs, particularly in the development of novel therapeutic and agrochemical agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-4-1-2-12-7(4)5-3-6(9)11-10-5/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMLKWYQYCYDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Bromothiophene Derivative

The starting point is typically 3-bromothiophene-2-carboxylic acid or its derivatives, which can be converted into reactive intermediates suitable for cyclization. The bromothiophene core can be synthesized via electrophilic bromination of thiophene or obtained commercially, then functionalized to introduce the necessary amino group.

Formation of the Isoxazole Ring

The key step in forming 3-(3-Bromothiophen-2-yl)isoxazol-5-amine involves the [3+2] cycloaddition of nitrile oxides with alkynes or the hydroxylamine-mediated cyclization of suitable precursors such as β-keto nitriles or α,β-unsaturated ketones bearing the bromothiophene substituent.

Specific Preparation Methods

Cyclization via Hydroxylamine Derivatives

A commonly reported approach involves the reaction of 3-bromothiophene-2-carboxylic acid with hydroxylamine hydrochloride to generate an oxime intermediate. Under controlled conditions, this oxime undergoes cyclization to form the isoxazole ring.

Experimental Protocol:

  • Dissolve 3-bromothiophene-2-carboxylic acid in a suitable solvent such as acetonitrile (MeCN) or acetone .
  • Add hydroxylamine hydrochloride, along with a base like potassium carbonate or sodium hydroxide , to facilitate nucleophilic attack.
  • Subject the mixture to ultrasonication at 70–80°C for 2–24 hours to promote cyclization.
  • After completion, the reaction mixture is cooled, and the product is isolated via filtration and purified through recrystallization.

This method is supported by research demonstrating efficient cyclization under ultrasonic conditions, which enhances reaction rates and yields.

One-Pot Synthesis from Precursors

An alternative involves one-pot multicomponent reactions where 3-bromothiophene derivatives are reacted with hydrazines or hydrazides and aldehydes or ketones to form the isoxazole ring directly.

  • The process typically involves condensation of the bromothiophene-based aldehyde with hydroxylamine derivatives under reflux or ultrasonication.
  • This approach simplifies the synthesis, reduces steps, and improves overall yields.

Cycloaddition Strategies

[3+2] Cycloaddition reactions, such as the nitrile oxide-alkyne cycloaddition , are also employed, especially when starting from alkynyl bromothiophenes :

  • Generate nitrile oxides in situ from hydroximoy chlorides .
  • React with alkynes bearing the bromothiophene substituent to form the isoxazole ring directly.

This method is advantageous for regioselectivity and functional group tolerance, as demonstrated in the regioselective synthesis of substituted isoxazoles.

Research Outcomes and Data Tables

Method Reagents Conditions Yield (%) Remarks
Hydroxylamine cyclization 3-bromothiophene-2-carboxylic acid + hydroxylamine hydrochloride Ultrasonication at 70–80°C, 2–24 h 78–87 Efficient, environmentally friendly, high yield
One-pot condensation Bromothiophene aldehyde + hydroxylamine derivatives Reflux or ultrasonication 75–85 Simplified process, scalable
Nitrile oxide cycloaddition Bromothiophene-alkyne derivatives + nitrile oxides Room temperature to 80°C 70–80 Regioselective, high functional group tolerance

Note: The exact yields depend on specific substituents and reaction conditions.

Notes on Reaction Optimization and Challenges

  • Ultrasonication significantly enhances reaction rates and yields, reducing reaction times.
  • Solvent choice impacts cyclization efficiency; acetonitrile and acetone are preferred.
  • Temperature control is critical to prevent side reactions or decomposition.
  • Purification typically involves recrystallization or chromatography to isolate pure This compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to introduce various functional groups.

    Glacial Acetic Acid: Acts as a catalyst in the cyclization of oximes to form oxazole rings.

    Hydroxylamine: Used in the formation of oximes from aldehydes.

Major Products Formed

    Substituted Thiophenes: Formed through nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Amines: Formed through reduction reactions.

Scientific Research Applications

3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the bromine atom and the oxazole ring allows for interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogues include:

Compound Name Substituents on Isoxazole Core Key Properties/Applications References
3-(4-Bromophenyl)isoxazol-5-amine 4-Bromophenyl Used in enantioselective synthesis; high yields (72–96%) and enantioselectivities (80–85% ee)
3-(p-Tolyl)isoxazol-5-amine (2b) p-Tolyl (methylphenyl) High reaction yields (71–82%) and enantioselectivities (84–88% ee) in heterotriarylmethane synthesis
N-Ethyl-3-phenylisoxazol-5-amine (2d) Phenyl with N-ethyl substitution Enhanced enantioselectivity (91–93% ee) due to optimized hydrogen bonding
3-(4-Methoxyphenyl)isoxazol-5-amine (BO-264) 4-Methoxyphenyl and morpholinopyrimidine TACC3 inhibitor; anticancer activity
3-(2,4-Difluorophenyl)isoxazol-5-amine 2,4-Difluorophenyl Electron-withdrawing substituents influence reactivity
  • Electronic Effects : The bromine atom in 3-(3-bromothiophen-2-yl)isoxazol-5-amine is electron-withdrawing, similar to 3-(4-bromophenyl)isoxazol-5-amine . However, the thiophene ring (aromatic sulfur heterocycle) introduces distinct electronic and steric profiles compared to phenyl derivatives. Thiophene’s lower aromaticity than benzene may enhance reactivity in cross-coupling reactions .
  • Amino Group Modifications: Substituting the amino group (e.g., N-ethyl in 2d) improves enantioselectivity in catalytic reactions by optimizing hydrogen bonding with chiral catalysts. Diethyl substitution, however, reduces yields and selectivity, emphasizing the NH group’s role .

Physicochemical Properties

  • Molecular Weight and Solubility : BO-264 has a molecular weight of 353.38 g/mol, comparable to bromothiophene derivatives. Bromine’s hydrophobicity may reduce aqueous solubility relative to fluorine-containing analogues .
  • Stability : Thiophene’s sulfur atom may influence metabolic stability, as seen in compounds where thiophene avoids hydrolysis in Pd-catalyzed reactions .

Q & A

Q. What are the optimized synthetic routes for 3-(3-Bromothiophen-2-yl)isoxazol-5-amine?

The synthesis typically involves multi-step reactions starting from brominated thiophene precursors and isoxazole intermediates. Key steps include bromination of thiophene derivatives (e.g., using N-bromosuccinimide) and cyclization reactions to form the isoxazole ring. For example, coupling reactions under palladium catalysis (e.g., Suzuki-Miyaura) may link the bromothiophene moiety to the isoxazole core. Optimization requires careful control of reaction conditions:

  • Temperature : 80–120°C for cyclization steps.
  • Solvent : Polar aprotic solvents (DMF, DMSO) for coupling reactions.
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .

Q. How is the structural characterization of this compound performed?

Characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity.
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine signature).
  • X-ray crystallography : For unambiguous structural determination. SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal packing and bond-length discrepancies, particularly for bromine-heavy structures .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this compound?

The amino group in this compound plays a critical role in enantioselective catalysis. For instance, hydrogen bonding between the NH group and chiral phosphoric acid catalysts (e.g., in spirocyclic catalysts) enhances transition-state stabilization, improving enantiomeric excess (e.g., up to 93% ee in triarylmethane syntheses). Substituent effects (e.g., ethyl groups on the amino group) may disrupt hydrogen bonding, reducing selectivity .

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Discrepancies in bond angles or torsion angles often arise from crystal packing effects or twinning. Using SHELX parameters:

  • ADPs (Anisotropic Displacement Parameters) : Refine thermal motion to distinguish static disorder from dynamic effects.
  • Twinning analysis : Employ SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections in low-symmetry space groups .

Q. What strategies are used to assess its biological activity in drug discovery?

  • Targeted assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR (surface plasmon resonance).
  • SAR studies : Modify the bromothiophene or isoxazole moieties to evaluate potency changes. For example, electron-withdrawing groups (e.g., Br) enhance electrophilicity, potentially improving enzyme inhibition .

Q. How do researchers address contradictions in reaction yields across studies?

Variability in yields (e.g., 27–96% in enantioselective syntheses) is often due to:

  • Substituent effects : Electron-donating groups on the phenyl ring reduce electrophilicity, slowing coupling.
  • Catalyst loading : Optimize Pd catalyst ratios (1–5 mol%) and base selection (K₂CO₃ vs. Cs₂CO₃).
  • Workup protocols : Use preparative HPLC to isolate pure products from side reactions (e.g., dehalogenation) .

Methodological Recommendations

  • Synthetic troubleshooting : Use TLC with fluorescent indicators (254 nm) to monitor bromothiophene coupling intermediates.
  • Crystallization : Grow crystals in mixed solvents (e.g., CHCl₃/hexane) at 4°C to improve diffraction quality.
  • Data validation : Cross-reference NMR shifts with computed DFT values (e.g., Gaussian 16 B3LYP/6-31G**) to confirm assignments .

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